Aniline, N-isopentyl-
CAS No.: 2051-84-5
Cat. No.: VC3884366
Molecular Formula: C11H17N
Molecular Weight: 163.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2051-84-5 |
|---|---|
| Molecular Formula | C11H17N |
| Molecular Weight | 163.26 g/mol |
| IUPAC Name | N-(3-methylbutyl)aniline |
| Standard InChI | InChI=1S/C11H17N/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
| Standard InChI Key | HXKYNBCJKDAHOJ-UHFFFAOYSA-N |
| SMILES | CC(C)CCNC1=CC=CC=C1 |
| Canonical SMILES | CC(C)CCNC1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Aniline, N-isopentyl- features a benzene ring bonded to a nitrogen atom, which is further substituted by an isopentyl group (). The IUPAC name for this compound is N-(3-methylbutyl)aniline. The presence of the branched alkyl chain influences its steric and electronic properties, altering reactivity compared to unsubstituted aniline .
Physical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 163.2594 g/mol | |
| Boiling point | Not reported | — |
| Density | Not reported | — |
| Solubility | Likely lipophilic |
The absence of boiling point and density data in literature underscores the need for further experimental characterization.
Synthesis and Functionalization
Reductive Amination
A common method involves the reaction of aniline with isopentyl bromide in the presence of a base, followed by purification. For example, analogous syntheses of N-alkyl anilines use triethylamine to neutralize HBr, yielding secondary amines .
Hydrogenation of Nitro Precursors
Nitro derivatives, such as N-isopentyl-nitrobenzene, can be reduced using catalysts like Adam’s catalyst (platinum oxide) to produce the corresponding aniline . This method ensures high purity but requires careful handling of nitro intermediates.
Derivatization Strategies
Recent work demonstrates the compound’s utility in generating antimicrobial agents. For instance, halogenation at the benzene ring or alkyl chain modifies bioactivity, with chloro and iodo derivatives showing enhanced potency .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The NIST WebBook provides a detailed IR spectrum (Fig. 1), with key absorptions at:
-
~3400 cm: N–H stretching (broad, indicative of secondary amines).
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~1600 cm: C=C aromatic ring vibrations.
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~1250 cm: C–N stretching.
These peaks align with structural features and aid in compound identification.
Biological and Pharmacological Applications
Antimicrobial Activity
Side-chain-modified derivatives of N-isopentylaniline exhibit broad-spectrum antimicrobial properties. In a 2020 study, halogenated analogs inhibited Staphylococcus aureus and Escherichia coli at MIC values of 8–16 µg/mL . The isopentyl group likely enhances membrane permeability, contributing to efficacy.
Metabolic Pathways
Hepatic metabolism studies on analogous N-alkyl anilines reveal N-dealkylation as a primary pathway . Cytochrome P450 enzymes oxidize the alkyl chain, producing formaldehyde and the parent aniline, which may undergo further hydroxylation.
Future Research Directions
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Toxicokinetics: Elucidate absorption, distribution, and excretion mechanisms.
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Environmental Impact: Assess biodegradation and ecotoxicity.
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Therapeutic Optimization: Explore structure-activity relationships for antimicrobial drug design.
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